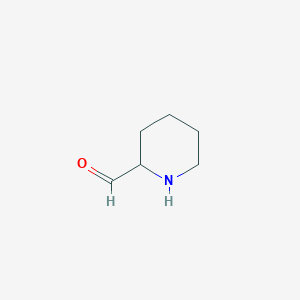

Piperidine-2-carbaldehyde

Overview

Description

Piperidine-2-carbaldehyde is an organic compound with the molecular formula C6H9NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an aldehyde functional group at the second position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of piperidine using air or oxygen in the presence of a suitable catalyst. This method offers a scalable and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to piperidine-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to piperidine-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.

Major Products Formed:

Oxidation: Piperidine-2-carboxylic acid.

Reduction: Piperidine-2-methanol.

Substitution: Imines or oximes, depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that piperidine-2-carbaldehyde exhibits notable anticancer properties. It interacts with critical signaling pathways such as NF-κB and PI3K/Akt, leading to effects like cell cycle arrest and inhibition of cell migration in various cancer cell lines. Studies have shown that its derivatives can effectively inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

Pharmacological Significance

Piperidine derivatives have been linked to a range of pharmacological activities, including:

- Antidiabetic : Some derivatives are being explored for their potential to manage diabetes.

- Antimicrobial : The compound shows promise in combating various microbial infections.

- Anti-inflammatory : Research suggests anti-inflammatory effects that could benefit conditions characterized by inflammation .

Synthetic Utility

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its functional groups allow it to participate in multiple organic reactions, including:

- Aldol reactions : Useful in forming larger carbon frameworks.

- Condensation reactions : Facilitates the formation of imines and other nitrogen-containing compounds.

- Oxidation-reduction reactions : Enhances the understanding of reaction mechanisms in organic chemistry .

Case Study 1: Anticancer Mechanism

A study demonstrated that this compound derivatives activated apoptotic pathways in breast cancer cells by increasing the levels of cytochrome c in the cytosol, leading to caspase activation and subsequent apoptosis. This highlights its potential as a therapeutic agent against breast cancer .

Case Study 2: Synthesis of Chiral Scaffolds

Chiral piperidine scaffolds derived from this compound have shown enhanced pharmacokinetic properties and selectivity for drug targets. Researchers have designed new compounds that disrupt protein-protein interactions critical for cancer progression, showcasing the compound's utility in drug design .

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Pyridine-2-carbaldehyde | Aromatic aldehyde | Used in coordination chemistry; forms stable complexes |

| Piperonal | Aromatic aldehyde | Known for fragrance; used in flavoring agents |

| 4-Pyridinecarboxaldehyde | Aromatic aldehyde | Involved in drug synthesis; less reactive than piperidine derivatives |

This compound stands out due to its unique reactivity profile and biological activity, particularly in medicinal applications.

Mechanism of Action

The mechanism of action of piperidine-2-carbaldehyde depends on its specific application. In biological systems, it can interact with enzymes or receptors, modulating their activity. For example, this compound derivatives may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Piperidine-2-carbaldehyde can be compared with other similar compounds, such as:

Pyridine-2-carbaldehyde: Similar structure but with a nitrogen atom in the aromatic ring, leading to different reactivity and applications.

Piperidine-3-carbaldehyde: The aldehyde group is positioned at the third carbon, resulting in distinct chemical properties and reactivity.

Piperidine-4-carbaldehyde:

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of diverse chemical and biological properties.

Biological Activity

Piperidine-2-carbaldehyde is a significant compound within the piperidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with an aldehyde functional group. This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Piperidine derivatives, including this compound, have been reported to exhibit a wide range of pharmacological activities. These include:

- Antimicrobial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Some studies indicate that piperidine compounds can inhibit the proliferation of cancer cells.

- Neuroprotective Effects : Research suggests potential benefits in treating neurodegenerative diseases.

- Modulation of Enzyme Activity : Piperidine derivatives can influence various enzymes, including kinases and proteases.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15.2 |

| Colon Cancer | HCT116 | 12.5 |

| Lung Cancer | A549 | 10.3 |

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

Piperidine derivatives have demonstrated antimicrobial properties against various pathogens:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 15 | 64 |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : These compounds can modulate neurotransmitter receptors, potentially offering therapeutic benefits in neurological disorders .

- Ion Channel Interaction : Some studies suggest that piperidine compounds can affect ion channels, which may contribute to their neuroprotective effects .

Study on Neuroprotective Effects

A study conducted on rodent models indicated that this compound could protect against neurodegeneration induced by oxidative stress. The administration of this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cognitive function in treated animals compared to controls .

Study on Anticancer Mechanisms

In vitro experiments demonstrated that this compound induced apoptosis in cancer cells through the intrinsic pathway, characterized by:

- Increased release of cytochrome c from mitochondria.

- Activation of caspase-9 and caspase-3.

- Upregulation of pro-apoptotic proteins such as Bax.

These findings underline the potential of this compound as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Piperidine-2-carbaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via oxidation of piperidine derivatives or reductive amination of appropriate precursors. For example, catalytic oxidation of 2-piperidinemethanol using a Ru-based catalyst under mild conditions (e.g., 40–60°C, aerobic environment) has been reported . Optimization involves adjusting parameters like temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading to maximize yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane. Researchers should validate purity using NMR (e.g., characteristic aldehyde proton at δ 9.5–10.0 ppm) and GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound may pose acute toxicity (e.g., skin corrosion, eye damage) based on structural analogs like pyridine-2-carbaldehyde . Key protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for all procedures to avoid vapor inhalation.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

- Spectroscopy: H NMR (aldehyde proton resonance), C NMR (carbonyl carbon at ~200 ppm), and FT-IR (C=O stretch ~1700 cm).

- Chromatography: HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities.

- Elemental analysis: Confirm empirical formula (CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity be resolved in cross-coupling reactions?

Contradictions in catalytic performance (e.g., yield variability) may stem from:

- Heterogeneity in reaction conditions: Meta-analyses (e.g., I statistic) can quantify variability across studies .

- Impurity profiles: Trace metals (e.g., Pd in Suzuki couplings) may influence outcomes. ICP-MS analysis of starting material is recommended.

- Substrate scope limitations: Systematic screening of electron-deficient vs. electron-rich substrates under standardized conditions (e.g., 1 mol% catalyst, 80°C) clarifies applicability .

Q. What mechanistic insights guide the use of this compound in asymmetric synthesis?

The aldehyde group acts as an electrophile in organocatalytic reactions (e.g., aldol additions). Key considerations:

- Stereochemical control: Chiral amines (e.g., proline derivatives) induce enantioselectivity. DFT calculations predict transition-state geometries.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may quench reactivity.

- Kinetic studies: In-situ IR or F NMR monitors reaction progress to identify rate-limiting steps .

Q. What methodologies are effective for integrating this compound into drug discovery pipelines?

- Structure-activity relationship (SAR) studies: Modify the aldehyde moiety to create Schiff base libraries. High-throughput screening (HTS) against target enzymes (e.g., kinases) identifies hits.

- ADMET profiling: Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA).

- In vivo models: Rodent studies evaluate pharmacokinetics (e.g., C, t) and toxicity (LD) .

Q. Methodological Guidance

Q. How should researchers design systematic reviews on this compound’s applications?

Follow PRISMA guidelines:

- Search strategy: Use Boolean operators in PubMed, Web of Science, and SciFinder (e.g., "(this compound) AND (synthesis OR catalysis)").

- Inclusion/exclusion criteria: Prioritize peer-reviewed studies with full experimental details.

- Bias assessment: Cochrane Risk of Bias Tool evaluates study quality .

Q. What frameworks assist in formulating hypothesis-driven research questions about this compound?

Apply the FINER criteria :

- Feasible: Ensure access to specialized equipment (e.g., chiral HPLC).

- Novel: Identify gaps via literature reviews (e.g., understudied biological targets).

- Relevant: Align with trends in green chemistry or neurodegenerative drug development .

Q. Data Presentation

| Parameter | Example Values | References |

|---|---|---|

| Melting Point | 25–30°C (lit.) | |

| LogP (Octanol-Water) | 0.89 (predicted) | |

| Synthetic Yield | 65–85% (optimized conditions) |

Properties

IUPAC Name |

piperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLCYFVJQKWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451135 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-20-0 | |

| Record name | Piperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.